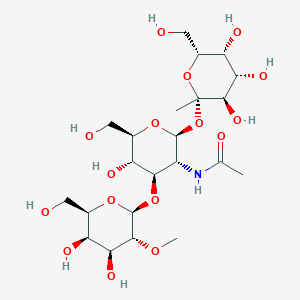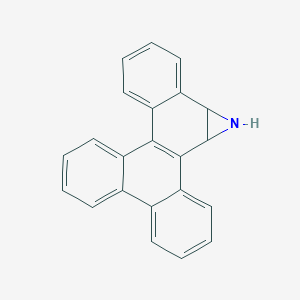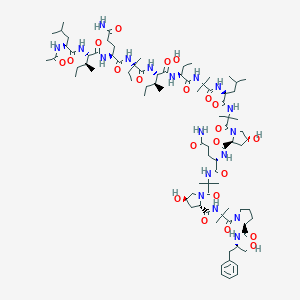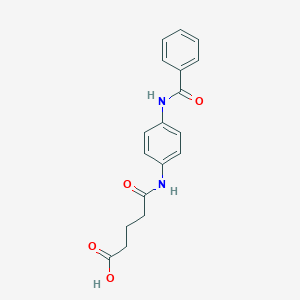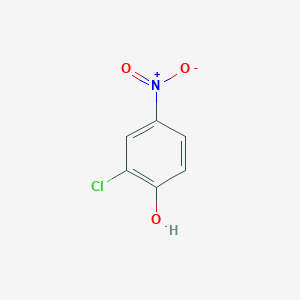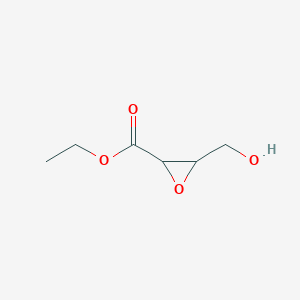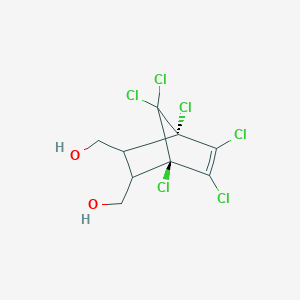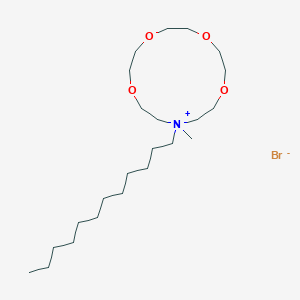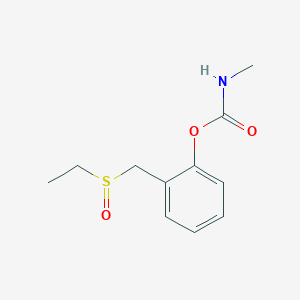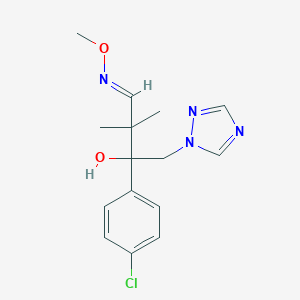
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol, also known as CDMB, is a chemical compound that belongs to the class of triazole fungicides. It was first synthesized in 1994 and has since been used in the agricultural industry to control fungal diseases in crops.
Mecanismo De Acción
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. This leads to the accumulation of toxic sterols in the fungal cell membrane, causing membrane damage and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has been found to have low toxicity to humans and animals, with no adverse effects reported in acute toxicity studies. However, it may have some ecological impact as it can persist in soil and water systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol in lab experiments is its broad-spectrum activity against a wide range of fungal pathogens. However, its use may be limited by its persistence in the environment and potential ecological impact.
Direcciones Futuras
Future research on (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol could focus on its potential use in the treatment of fungal infections in humans and animals, as well as its ecological impact and potential alternatives to reduce its persistence in the environment. Additionally, further studies could investigate the mechanism of action of (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol and its potential use in combination with other antifungal agents to enhance its efficacy.
Métodos De Síntesis
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with methylamine, followed by the condensation of the resulting 4-chlorobenzylidene-methylamine with 3,3-dimethyl-1-butanol and 1,2,4-triazole. The final step involves the oxidation of the resulting compound to form (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol.
Aplicaciones Científicas De Investigación
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal pathogens that cause diseases in crops such as wheat, barley, and rice. It works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has also been studied for its potential use in the treatment of fungal infections in humans and animals.
Propiedades
Número CAS |
126040-72-0 |
|---|---|
Nombre del producto |
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
Fórmula molecular |
C15H19ClN4O2 |
Peso molecular |
322.79 g/mol |
Nombre IUPAC |
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C15H19ClN4O2/c1-14(2,8-19-22-3)15(21,9-20-11-17-10-18-20)12-4-6-13(16)7-5-12/h4-8,10-11,21H,9H2,1-3H3/b19-8+ |
Clave InChI |
IULXCMVDEVQTBV-UFWORHAWSA-N |
SMILES isomérico |
CC(C)(/C=N/OC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
SMILES |
CC(C)(C=NOC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
SMILES canónico |
CC(C)(C=NOC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
Sinónimos |
Bay R 3783 Bay R-3783 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



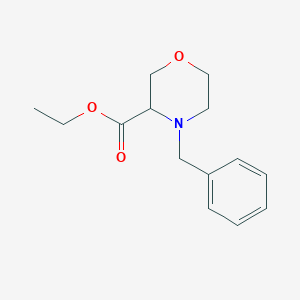
![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)
